4-Methyl-2-ureido-pentanoic acid (CAS 42534-05-4), commonly known as racemic N-carbamoylleucine, is a critical ureido carboxylic acid and the direct intermediate in the industrial hydantoinase process for the production of optically pure leucine. With a molecular weight of 174.2 g/mol, it features a pentanoic acid backbone with an isobutyl side chain and an alpha-ureido group. In industrial biocatalysis, it serves as the specific substrate for N-carbamoyl-amino acid amidohydrolases (carbamoylases). Procuring this exact intermediate allows biochemical engineers and synthetic chemists to isolate the rate-limiting carbamoylase step, bypassing the upstream hydantoinase reaction to directly evaluate enzyme kinetics, stereospecificity, and downstream processing parameters[1].
Generic substitution in biocatalytic assays or precursor workflows fails due to structural and kinetic mismatches. Substituting with the upstream precursor, 5-isobutylhydantoin, forces the use of a coupled two-enzyme system (hydantoinase and carbamoylase), which confounds the kinetic analysis of the rate-limiting hydrolysis step. Conversely, substituting with smaller in-class ureido acids, such as N-carbamoyl-alanine or N-carbamoyl-glycine, fails to replicate the steric bulk of the isobutyl side chain. This aliphatic bulk significantly alters binding pocket affinity and turnover rates in amidohydrolases. Consequently, buyers engineering leucine-specific pathways or screening for novel stereoselective carbamoylases must procure 4-Methyl-2-ureido-pentanoic acid to obtain accurate, process-relevant data [1].
When evaluating the activity of L-carbamoylase from Geobacillus stearothermophilus, substrate specificity is highly dependent on the aliphatic side chain. Assays utilizing the L-enantiomer of 4-Methyl-2-ureido-pentanoic acid demonstrate a relative hydrolysis activity of 55% compared to the baseline substrate N-carbamoyl-DL-alanine (100% relative activity). This measurable drop in turnover highlights the steric impact of the isobutyl group [1].
| Evidence Dimension | Relative enzymatic hydrolysis activity |
| Target Compound Data | 55% relative activity |
| Comparator Or Baseline | N-carbamoyl-DL-alanine (100% relative activity) |
| Quantified Difference | 45% reduction in relative activity due to isobutyl steric bulk |
| Conditions | Geobacillus stearothermophilus L-carbamoylase assay |
Buyers optimizing the hydantoinase process for leucine production cannot rely on kinetic models built from smaller ureido acids; they must procure this exact compound to accurately engineer reactor residence times.
The racemic nature of 4-Methyl-2-ureido-pentanoic acid (CAS 42534-05-4) makes it a highly effective substrate for validating the strict stereospecificity of novel amidohydrolases. For example, D-carbamoylase from Pseudomonas exhibits selective cleavage of the D-enantiomer but strictly 0% activity against the L-enantiomer of N-carbamoylleucine [1].
| Evidence Dimension | Enantioselective cleavage activity |
| Target Compound Data | 0% activity on L-enantiomer |
| Comparator Or Baseline | Robust quantitative activity on D-enantiomer |
| Quantified Difference | Absolute (100%) stereoselectivity |
| Conditions | Pseudomonas D-carbamoylase in vitro assay |
Procuring the racemic compound provides a built-in negative control for stereospecificity, allowing researchers to confirm that a novel enzyme will yield optically pure leucine without cross-reactivity.
The isobutyl side chain of 4-Methyl-2-ureido-pentanoic acid fundamentally alters its thermodynamic interaction with enzyme binding pockets compared to shorter aliphatic chains. Molecular docking studies with Pseudomonas D-carbamoylase reveal a binding affinity of -3.7 kcal/mol for N-carbamoyl-D-leucine, whereas the smaller N-carbamoyl-D-alanine binds with an affinity of -4.4 kcal/mol[1].
| Evidence Dimension | Molecular docking binding affinity |
| Target Compound Data | -3.7 kcal/mol |
| Comparator Or Baseline | N-carbamoyl-D-alanine (-4.4 kcal/mol) |
| Quantified Difference | 0.7 kcal/mol difference in binding energy |
| Conditions | In silico docking with Pseudomonas D-carbamoylase |
This thermodynamic variance dictates that structural biologists and computational chemists must use the exact leucine derivative to accurately model ligand-enzyme stabilization during rational enzyme design.
For chemical procurement and downstream synthesis, 4-Methyl-2-ureido-pentanoic acid demonstrates high manufacturability. Direct carbamoylation of leucine with cyanate in an aqueous medium achieves yields of 95-99% under optimized mildly alkaline conditions (pH 7.0-9.0 at 40-50°C). In contrast, acidic conditions (pH 6.7-7.0) result in reduced reaction rates and low selectivity due to amino group protonation [1].
| Evidence Dimension | Synthetic yield |
| Target Compound Data | 95-99% yield |
| Comparator Or Baseline | Acidic conditions (pH 6.7-7.0) yielding poor rates and selectivity |
| Quantified Difference | Near-quantitative yield vs suboptimal baseline |
| Conditions | Direct carbamoylation with cyanate, 40-50°C, pH 7.0-9.0 |
High-yield manufacturability ensures that buyers using this compound as a precursor for cyclized hydantoins or ureido derivatives can rely on consistent, scalable purity without extensive chromatographic cleanup.
This compound is the right choice for isolating and measuring the rate-limiting carbamoylase step in leucine production, allowing engineers to bypass the confounding variables of an upstream hydantoinase reaction [1].
The racemic mixture is utilized to validate the absolute enantioselectivity of novel D- or L-carbamoylases engineered for chiral amino acid production, serving as a built-in control for cross-reactivity [2].
Its high-yield synthetic profile and defined stereocenters make it an ideal starting material for synthesizing complex N-carboxyalkylglycolurils or substituted hydantoins in medicinal chemistry [3].